N-methoxy-4-(methylsulfanyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}benzenesulfonamide
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Overview
Description
N-METHOXY-N-[4-(METHYLSULFANYL)BENZENESULFONYL]4-(METHYLSULFANYL)BENZENESULFONAMIDO is a complex organic compound characterized by the presence of methoxy, methylsulfanyl, and benzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHOXY-N-[4-(METHYLSULFANYL)BENZENESULFONYL]4-(METHYLSULFANYL)BENZENESULFONAMIDO typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-methyl-3-nitrobenzenesulfonic acid with 2-methyl-5-nitrophenol . The reaction conditions often include the use of polyphosphoric acid or phosphorus oxychloride (POCl3) as cyclization agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-METHOXY-N-[4-(METHYLSULFANYL)BENZENESULFONYL]4-(METHYLSULFANYL)BENZENESULFONAMIDO undergoes various chemical reactions, including:
Reduction: Nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, peracetic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
N-METHOXY-N-[4-(METHYLSULFANYL)BENZENESULFONYL]4-(METHYLSULFANYL)BENZENESULFONAMIDO has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of cardiotonic drugs like Sulmazole and Isomazole.
Materials Science: The compound’s unique functional groups make it a candidate for developing new materials with specific properties.
Biological Studies: Its derivatives are used to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-METHOXY-N-[4-(METHYLSULFANYL)BENZENESULFONYL]4-(METHYLSULFANYL)BENZENESULFONAMIDO involves its interaction with molecular targets such as enzymes and receptors. The presence of sulfonyl groups allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(methylsulfanyl)benzoic acid: An intermediate in the synthesis of cardiotonic drugs.
Sulmazole: A cardiotonic drug with a similar structure.
Isomazole: Another cardiotonic drug with structural similarities.
Uniqueness
N-METHOXY-N-[4-(METHYLSULFANYL)BENZENESULFONYL]4-(METHYLSULFANYL)BENZENESULFONAMIDO is unique due to its combination of methoxy, methylsulfanyl, and benzenesulfonyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry and materials science highlight its versatility.
Properties
Molecular Formula |
C15H17NO5S4 |
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Molecular Weight |
419.6 g/mol |
IUPAC Name |
N-methoxy-4-methylsulfanyl-N-(4-methylsulfanylphenyl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO5S4/c1-21-16(24(17,18)14-8-4-12(22-2)5-9-14)25(19,20)15-10-6-13(23-3)7-11-15/h4-11H,1-3H3 |
InChI Key |
XGXCXMWTRCCBDW-UHFFFAOYSA-N |
Canonical SMILES |
CON(S(=O)(=O)C1=CC=C(C=C1)SC)S(=O)(=O)C2=CC=C(C=C2)SC |
Origin of Product |
United States |
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